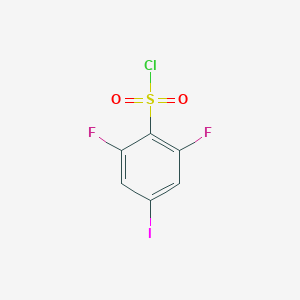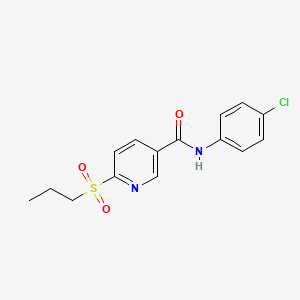
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide is a chemical compound. It likely contains a chlorophenyl group, a propylsulfonyl group, and a nicotinamide group .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-AMINO-N-(4-CHLORO-PHENYL)-BENZENESULFONAMIDE, includes a benzene ring substituted with an amino group and a chlorophenyl group . The structure of N-(4-chlorophenyl)-6-(propylsulfonyl)nicotinamide would likely be similar, with the addition of a propylsulfonyl group.Aplicaciones Científicas De Investigación
Fluorescent Analog Development The synthesis of nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide, highlights the potential for developing novel fluorescent probes for biochemical research. This analog demonstrates reasonable activity in dehydrogenase-catalyzed reactions, indicating its utility in studying enzymatic processes and intramolecular interactions disrupted by enzymatic hydrolysis (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity and SAR Study Research into nicotinic acid derivatives has led to the discovery of novel compounds with significant herbicidal activity. This includes the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit promising herbicidal properties against specific weeds. Such studies contribute to the development of new, natural-product-based herbicides, showcasing the agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Nicotinamide's Role in Cellular Energy Metabolism Nicotinamide participates in cellular energy metabolism, influencing oxidative stress and modulating multiple pathways related to cellular survival and death. Its role extends to modulating cellular pathways involving forkhead transcription factors, sirtuins, and other critical proteins, highlighting its potential in treating a range of disorders including immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Metabolic Fate in Higher Plants Studies on the metabolism of nicotinamide in plants reveal its conversion to nicotinic acid for nucleotide synthesis, alongside its incorporation into trigonelline and nicotinic acid 1N-glucoside. This metabolism differs across species and organs, affecting the formation of nicotinic acid conjugates and indicating the diverse biological roles of nicotinamide in plant physiology (Matsui et al., 2007).
Therapeutic Strategy for Parkinson's Disease Research on nicotinamide adenine dinucleotide phosphate oxidase inhibitors like diphenyleneiodonium for Parkinson's disease models shows significant attenuation of progressive dopaminergic degeneration. This suggests the potential of nicotinamide derivatives in neuroprotective strategies against chronic neuroinflammation and neurodegeneration, with implications for clinical trials in Parkinson's disease patients (Wang et al., 2015).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-6-propylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-2-9-22(20,21)14-8-3-11(10-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-8,10H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCSBUGSIRFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

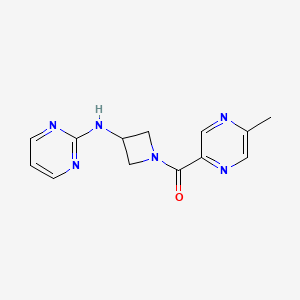
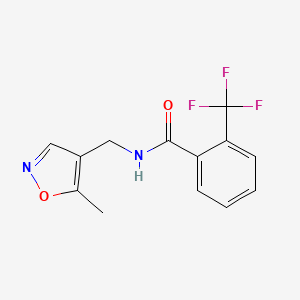
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
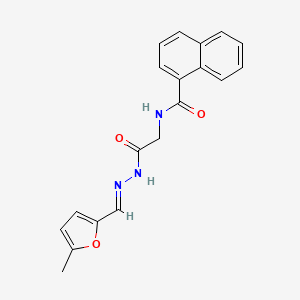
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
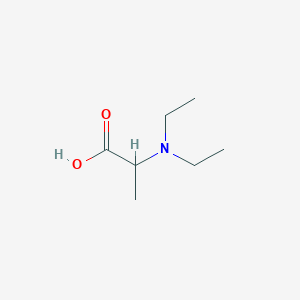

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
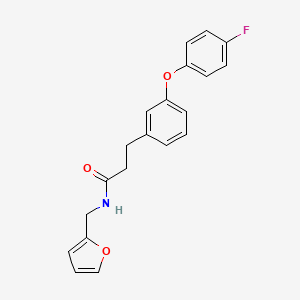
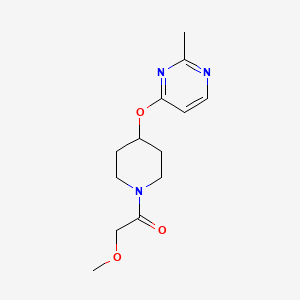
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)

